molecular formula C11H15N3O B2525880 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile CAS No. 2034456-98-7

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B2525880
CAS No.: 2034456-98-7
M. Wt: 205.261
InChI Key: IASZRBPVUFSZEC-UHFFFAOYSA-N
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Description

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile is a heterocyclic compound that features both an oxazole and a piperidine ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. The oxazole ring is known for its stability and biological activity, while the piperidine ring is a common motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce the formation of by-products. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions:

Common reagents used in these reactions include sulfuric acid, acetyl chloride, potassium permanganate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile can be compared with other oxazole and piperidine derivatives:

The uniqueness of this compound lies in its combination of the oxazole and piperidine rings, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-6-11(15-13-9)8-14-4-2-10(7-12)3-5-14/h6,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZRBPVUFSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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